myo-Inositol trispyrophosphate hexa-triethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
myo-Inositol trispyrophosphate hexa-triethylamine: is a compound known for its role as a membrane-permeant allosteric effector of hemoglobin. This compound is a salt form of inositol tripyrophosphate and is used primarily in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol trispyrophosphate hexa-triethylamine involves the reaction of myo-inositol with pyrophosphoric acid under controlled conditions to form inositol tripyrophosphate. This intermediate is then reacted with triethylamine to form the final compound .
Industrial Production Methods: the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: myo-Inositol trispyrophosphate hexa-triethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the pyrophosphate groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where the pyrophosphate groups are replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions include various derivatives of inositol tripyrophosphate with altered functional groups .
Scientific Research Applications
myo-Inositol trispyrophosphate hexa-triethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of pyrophosphate groups.
Biology: Investigated for its role in cellular processes and its effects on hemoglobin.
Medicine: Studied for its potential therapeutic applications, particularly in conditions related to oxygen transport and hypoxia.
Industry: Used in the development of new materials and compounds with specific properties
Mechanism of Action
The mechanism of action of myo-Inositol trispyrophosphate hexa-triethylamine involves its role as an allosteric effector of hemoglobin. The compound binds to hemoglobin and induces conformational changes that enhance the release of oxygen under low oxygen conditions. This effect is mediated through the interaction of the pyrophosphate groups with specific sites on the hemoglobin molecule .
Comparison with Similar Compounds
myo-Inositol trispyrophosphate hexasodium: Another salt form of inositol tripyrophosphate with similar properties.
Inositol hexakisphosphate: A related compound with multiple phosphate groups.
Inositol triphosphate: A simpler form with fewer phosphate groups
Uniqueness: myo-Inositol trispyrophosphate hexa-triethylamine is unique due to its specific interaction with hemoglobin and its ability to permeate cell membranes, making it a valuable tool in research related to oxygen transport and hypoxia .
Properties
Molecular Formula |
C42H102N6O21P6 |
---|---|
Molecular Weight |
1213.1 g/mol |
IUPAC Name |
N,N-diethylethanamine;4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide |
InChI |
InChI=1S/6C6H15N.C6H12O21P6/c6*1-4-7(5-2)6-3;7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h6*4-6H2,1-3H3;1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
SRMYHMTWPJDKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.